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molecular formula C7H10N2O4S B8635379 Methyl nitro(1,3-thiazinan-2-ylidene)acetate CAS No. 60517-00-2

Methyl nitro(1,3-thiazinan-2-ylidene)acetate

Cat. No. B8635379
M. Wt: 218.23 g/mol
InChI Key: CUJYZZFWQJCHPA-UHFFFAOYSA-N
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Patent
US04045434

Procedure details

To a mixture of 221 g of 5,6-dihydro-2-(methylthio)-4H-1,3-thiazine (A. F. McKay et al., J. Am. Chem. Soc., 80, 3339 (1950) and 1 g of zinc chloride at about 100°, 202 g of methyl nitroacetate (S. Zen et al., Kogyo Kagaku Zasshi, 74, 70 (1971)) was added dropwise over a 30-minute period. The resulting mixture was heated for 4 hours at 95°-105°. 200 ml of isopropyl alcohol then was added to the hot mixture, then 400 ml of ether was added. The resulting mixture was filtered to give methyl nitro(tetrahydro-2H-1,3-thiazin-2-ylidene)-acetate (1A), as a pale yellow solid, m.p.: 107°-108° C.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[C:3]1[S:4][CH2:5][CH2:6][CH2:7][N:8]=1.[N+:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10].C(O)(C)C>[Cl-].[Zn+2].[Cl-].CCOCC>[N+:9]([C:12](=[C:3]1[NH:8][CH2:7][CH2:6][CH2:5][S:4]1)[C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
221 g
Type
reactant
Smiles
CSC=1SCCCN1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
202 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OC
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated for 4 hours at 95°-105°
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(C(=O)OC)=C1SCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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